molecular formula C8H10N2O B1493686 2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one CAS No. 65818-01-1

2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

Cat. No.: B1493686
CAS No.: 65818-01-1
M. Wt: 150.18 g/mol
InChI Key: GPHGETSVSBZRQC-UHFFFAOYSA-N
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Description

2-Methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyrimidinone core, with a methyl substituent at the 2-position. This structure confers unique physicochemical properties, including moderate hydrophobicity and conformational rigidity, making it a scaffold of interest in medicinal chemistry. The compound is synthesized via cyclization reactions such as Dieckmann condensation or enzymatic methods (e.g., laccase-catalyzed thioether formation) . Its derivatives have demonstrated cytotoxic and antitubulin activities, positioning it as a candidate for anticancer drug development .

Properties

IUPAC Name

2-methyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-9-7-4-2-3-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHGETSVSBZRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428790
Record name 2-Methyl-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65818-01-1
Record name 2-Methyl-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor activity, mechanisms of action, and structure-activity relationships (SARs).

  • Molecular Formula : C8H10N2O
  • Molecular Weight : 150.181 g/mol
  • CAS Number : 65818-01-1

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of various cyclopenta[d]pyrimidine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines.

  • Mechanism of Action :
    • The compound has been identified as a potent inhibitor of microtubule assembly, which is critical for cell division. This mechanism is similar to that of well-known anticancer agents like colchicine .
    • It also shows efficacy in overcoming drug resistance associated with overexpression of P-glycoprotein (Pgp) and βIII-tubulin, which are common challenges in cancer therapy .
  • Case Studies :
    • A study demonstrated that derivatives of cyclopenta[d]pyrimidine showed growth inhibition in a range of cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2). The IC50 values for these compounds were reported in the nanomolar range, indicating high potency .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications.

Substituent Effect on Activity
Methyl group at position 2Enhances cytotoxicity
Variations at positions 1 and 3Alter potency and selectivity against specific cancer types

Research has shown that specific substitutions can lead to improved selectivity and reduced toxicity, making these compounds more suitable for therapeutic applications.

Comparative Analysis

In comparison to other pyrimidine derivatives, this compound has shown superior activity against multidrug-resistant cancer cell lines. The following table summarizes the comparative IC50 values for selected compounds:

Compound IC50 (µg/mL) Cancer Cell Line
This compound0.51 ± 0.13HepG2
Colchicine0.75 ± 0.20HepG2
5-Fluorouracil1.07 ± 0.22MCF-7

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

  • Core Structure: Pyrazole ring fused to pyrimidinone.
  • Key Modifications : Substituents at the 1- and 6-positions (e.g., nitro, methoxy, alkyl groups).
  • Synthesis : Microwave-assisted cyclization improves yields (e.g., 2a–2j derivatives achieved 63–85% yields vs. 50–70% via conventional methods) .
  • Bioactivity : Antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 12.5 µg/mL for compounds 2e and 2f .
  • Key Difference : Unlike the cyclopenta derivatives, pyrazolo analogs lack the cyclopentane ring, reducing hydrophobicity but enhancing solubility for antimicrobial applications .

Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

  • Core Structure: Thiophene ring fused to pyrimidinone.
  • Key Modifications : Chlorination at the 4-position (via POCl₃) and thioether/methylsulfanyl groups at the 2-position .
  • Synthesis : Microwave-assisted chlorination (95°C/80 W, 20 min) achieves >90% conversion .
  • Key Difference : Thiophene’s aromaticity enhances π-π stacking in target binding, unlike the saturated cyclopentane in the 2-methyl derivative .

Pyrrolo[3,4-d]pyrimidin-4(5H)-one Derivatives

  • Core Structure: Pyrrole ring fused to pyrimidinone.
  • Key Modifications : Methyl or piperidinyl substituents at the 2- or 3-positions .
  • Synthesis : Alkylation and cyclization under anhydrous conditions yield hydrochloride salts for improved solubility .
  • Key Difference : Pyrrole’s electron-rich nature may favor interactions with neuronal receptors, unlike the cyclopenta core’s rigidity .

Other Cyclopenta[d]pyrimidinone Derivatives

  • 2,6-Dimethyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one :
    • Modifications : Methyl groups at 2- and 6-positions.
    • Bioactivity : Enantiomers (R)- and (S)-4 show differential cytotoxicity (IC₅₀ = 0.8–1.2 µM vs. 2.5 µM in HepG2 cells), highlighting stereochemical impact .
  • 2-(3-Aminopiperidin-1-yl)-3-methyl Derivatives: Modifications: Piperidinyl amine at the 2-position.

Physicochemical and Pharmacokinetic Comparison

Property 2-Methyl-cyclopenta[d]pyrimidinone Pyrazolo[3,4-d]pyrimidinone Thieno[3,2-d]pyrimidinone Pyrrolo[3,4-d]pyrimidinone
Molecular Weight ~150.18 ~220–250 ~230–260 ~180–200
logP 1.8–2.2 1.2–1.6 2.0–2.5 0.9–1.3
Melting Point 240–242°C (derivatives) 180–200°C 160–190°C 150–170°C
Solubility (Water) Low Moderate Low Moderate
Metabolic Stability Moderate (CYP3A4 substrate) High Low Moderate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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